2-(Carboxyformamido)propanoic acid
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Overview
Description
D-Alanine, N-(carboxycarbonyl)- (9CI) is a derivative of D-Alanine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a carboxycarbonyl group attached to the nitrogen atom of D-Alanine. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanine, N-(carboxycarbonyl)- (9CI) typically involves the reaction of D-Alanine with a carboxycarbonylating agent under controlled conditions. One common method is the reaction of D-Alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of D-Alanine, N-(carboxycarbonyl)- (9CI) may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
D-Alanine, N-(carboxycarbonyl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxycarbonyl group to a hydroxyl group.
Substitution: The carboxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
D-Alanine, N-(carboxycarbonyl)- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of D-Alanine, N-(carboxycarbonyl)- (9CI) involves its interaction with specific molecular targets and pathways. The carboxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanine, N-(carboxycarbonyl)-: Similar in structure but with the L-isomer of alanine.
D-Alanine, N-(carboxymethyl)-: Differing by the presence of a carboxymethyl group instead of a carboxycarbonyl group.
D-Alanine, N-(carboxyethyl)-: Featuring a carboxyethyl group.
Uniqueness
D-Alanine, N-(carboxycarbonyl)- (9CI) is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(oxaloamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZMVZGJVYAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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